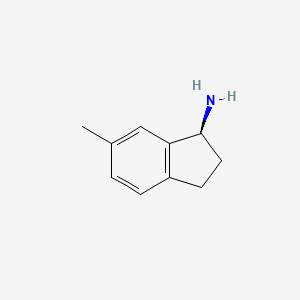

(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1228556-63-5 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1S)-6-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m0/s1 |

InChI Key |

FMQGLSSKBZCURE-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]2N)C=C1 |

Canonical SMILES |

CC1=CC2=C(CCC2N)C=C1 |

Origin of Product |

United States |

The Significance of Chiral Indane Derivatives in Advanced Organic Synthesis

Chiral indane derivatives, a class of molecules characterized by a fused benzene (B151609) and cyclopentane (B165970) ring system with at least one stereocenter, hold a privileged position in organic synthesis. Their structural rigidity and well-defined three-dimensional orientation are highly advantageous for inducing chirality in chemical reactions. This has led to their extensive use in the development of chiral ligands and catalysts for asymmetric synthesis, a field focused on selectively producing one of a pair of enantiomers.

The indane scaffold is a recurring motif in a multitude of natural products and pharmaceutical drugs. The stereochemistry of these molecules is often crucial to their biological activity. Consequently, the demand for enantiomerically pure building blocks, such as chiral indane derivatives, is substantial. These derivatives are frequently employed as:

Chiral Ligands: When complexed with a metal center, chiral indane-based ligands can create a highly effective asymmetric catalyst. This catalytic system can then be used to control the stereochemical outcome of a wide range of chemical transformations, including hydrogenations, C-H functionalizations, and conjugate additions.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. The indane structure can serve as a robust and reliable auxiliary that can be cleaved and recovered after the desired transformation.

Chiral Building Blocks: Enantiopure indane derivatives serve as foundational starting materials for the total synthesis of complex target molecules. Their pre-defined stereochemistry is carried through the synthetic sequence, ensuring the final product has the correct absolute configuration.

The table below summarizes the key roles of chiral indane derivatives in organic synthesis.

| Role | Description | Examples of Applications |

| Chiral Ligands | Form complexes with metals to create asymmetric catalysts. | Asymmetric hydrogenation, C-H activation, Michael additions. |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. | Asymmetric alkylations, Diels-Alder reactions. |

| Chiral Building Blocks | Enantiopure starting materials for the synthesis of complex molecules. | Synthesis of pharmaceuticals and natural products. |

An Overview of the Academic Research Landscape for S 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Strategies for Racemic 6-Methyl-2,3-dihydro-1H-inden-1-amine Synthesis

The synthesis of the racemic form of 6-Methyl-2,3-dihydro-1H-inden-1-amine serves as a fundamental precursor for subsequent resolution or as a benchmark for the development of asymmetric methods. Key strategies involve the transformation of corresponding indanone precursors, reduction of oximes, and construction of the indane framework through cyclization and annulation reactions.

Reductive Amination Pathways from Indanone Precursors

Reductive amination is a widely employed method for the synthesis of amines from ketones or aldehydes. wikipedia.orgorganic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org In the context of synthesizing 6-Methyl-2,3-dihydro-1H-inden-1-amine, the precursor is 6-methyl-1-indanone.

The reaction can be performed in a one-pot procedure where the ketone, an amine source (such as ammonia or an ammonium (B1175870) salt), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.

Biocatalytic approaches using reductive aminases (RedAms) have also emerged as a powerful tool for the synthesis of chiral amines. nih.govnih.gov These enzymes can catalyze the direct stereoselective amination of ketones, offering a green and efficient alternative to chemical methods. nih.gov For instance, reductive aminases have been successfully used in the synthesis of rasagiline, a structurally related indanamine derivative, from 1-indanone (B140024). nih.govnih.gov

Oxime Reduction Routes and Catalytic Approaches

An alternative pathway to 6-Methyl-2,3-dihydro-1H-inden-1-amine involves the reduction of the corresponding oxime, 6-methyl-1-indanone oxime. The oxime can be prepared by reacting 6-methyl-1-indanone with hydroxylamine (B1172632) hydrochloride. orgsyn.org

The subsequent reduction of the oxime to the primary amine can be achieved using various reducing agents. acs.org Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel is a common method. Other reducing systems include sodium in ethanol (B145695) or lithium aluminum hydride. The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions.

Cyclization and Annulation Reaction Applications in Indane Formation

The formation of the indane skeleton is a critical step in the synthesis of the precursor, 6-methyl-1-indanone. Various cyclization and annulation reactions are employed for this purpose. mdpi.com

One common approach is the intramolecular Friedel-Crafts reaction. researchgate.netorgsyn.org This involves the cyclization of a suitably substituted phenylpropanoic acid or its corresponding acyl halide in the presence of a Lewis acid catalyst. For the synthesis of 6-methyl-1-indanone, this would typically start from a 3-(m-tolyl)propanoic acid derivative.

Annulation reactions, which involve the formation of a new ring onto an existing one, also provide a versatile route to indane derivatives. rsc.orgnih.govacs.org For example, a [4+1] annulation strategy has been described for the synthesis of indanes. rsc.org These methods often offer good control over the substitution pattern of the resulting indane ring.

Enantioselective Synthesis and Asymmetric Catalysis in the Preparation of this compound

The development of enantioselective methods for the synthesis of this compound is of significant interest due to the importance of enantiomerically pure compounds in the pharmaceutical industry. nih.govrsc.org Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction, is a cornerstone of modern organic synthesis. nih.gov

Chiral Catalyst Development for Asymmetric Reductions

The asymmetric reduction of prochiral ketones, such as 6-methyl-1-indanone, is a direct approach to obtaining enantiomerically enriched alcohols, which can then be converted to the desired amine. A variety of chiral catalysts have been developed for this purpose, including those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands. rsc.orgwhiterose.ac.uk

For instance, Noyori-type catalysts are highly effective for the asymmetric transfer hydrogenation of ketones. rsc.org These catalysts, typically ruthenium complexes with chiral diamine ligands, can achieve high enantioselectivities. The asymmetric reduction of substituted indanones has been reported using such catalysts. rsc.orgresearchgate.net

Enzymatic reductions using ketoreductases also offer a highly selective method for the synthesis of chiral alcohols from ketones. nih.gov

Spiroborate-Catalyzed Borane (B79455) Reduction of Oxime Ethers

A highly effective method for the asymmetric synthesis of primary amines is the enantioselective reduction of oxime ethers. nih.govacs.orgnih.govacs.org Chiral spiroborate esters, derived from amino alcohols, have been developed as efficient catalysts for the borane-mediated reduction of oxime ethers. nih.govacs.orgnih.govacs.orguc.pt

This methodology has been shown to provide primary amines with high enantiomeric excess (ee). nih.govacs.orgnih.govacs.org The reaction typically involves treating the O-alkyl or O-aryl oxime ether of 6-methyl-1-indanone with a borane source, such as borane-dimethyl sulfide (B99878) or borane-THF, in the presence of a catalytic amount of the chiral spiroborate ester. nih.govacs.orguc.pt The structure of the spiroborate catalyst and the reaction conditions, such as temperature and solvent, can be optimized to maximize the enantioselectivity. nih.govacs.org

| Catalyst | Substrate | Product Configuration | ee (%) | Yield (%) | Reference |

| Spiroborate ester derived from (1S,2R)-1-amino-2-indanol | Acetophenone O-benzyl oxime | (S)-1-Phenylethylamine | 95 | 85 | nih.gov |

| Spiroborate ester from (R)-diphenylprolinol | Various ketoxime ethers | (R)-amines | up to 98 | High | acs.org |

Asymmetric Hydrogenation of Indanone Oxime Derivatives

The asymmetric hydrogenation of prochiral ketones and their derivatives, such as oximes, stands as one of the most efficient methods for producing chiral amines and their precursors. nih.gov In the context of synthesizing this compound, the asymmetric hydrogenation of the corresponding 6-methyl-1-indanone oxime is a direct and atom-economical approach. Transition-metal catalysts, particularly those based on iridium, have shown significant promise in this area.

Recent advancements have highlighted the efficacy of cyclometalated iridium(III) complexes bearing a chiral cyclopentadienyl (B1206354) (Cp*) ligand for the highly enantioselective hydrogenation of oximes to hydroxylamines. nih.govthieme-connect.com These hydroxylamine intermediates can be readily converted to the desired primary amine. The success of this transformation often relies on conducting the reaction under acidic conditions, which activates the oxime towards reduction while preventing the over-reduction and cleavage of the sensitive N-O bond. nih.govdicp.ac.cn

A key challenge in the hydrogenation of oximes is controlling the E/Z isomerization, as the catalyst may exhibit different selectivity for each isomer. thieme-connect.com However, by carefully selecting the catalyst and reaction conditions, high enantiomeric excesses can be achieved. For instance, certain iridium catalysts have been shown to provide N-alkoxy amines with enantiomeric ratios up to 98:2 and catalyst turnover numbers as high as 4000. nih.gov

While a specific catalyst system for the asymmetric hydrogenation of 6-methyl-1-indanone oxime is not extensively detailed in the literature, the general principles derived from the hydrogenation of other aryl ketoximes can be applied. The mechanism of these iridium-catalyzed hydrogenations has been investigated using DFT calculations, revealing that the hydride transfer step is typically the chirality-determining step. nih.gov The presence of a counter-ion, such as methanesulfonate, can play a crucial role in stabilizing the transition state and influencing the stereochemical outcome. nih.gov

| Catalyst Type | Substrate Type | Key Features | Potential Application |

| Chiral Cp*Ir(III) complexes | Aryl Ketoximes | High enantioselectivity (up to 98:2 er), High turnover numbers (up to 4000), Requires acidic conditions to prevent N-O bond cleavage. nih.gov | Direct synthesis of chiral hydroxylamine precursors to indanamines. |

| Rhodium- and Ruthenium-based complexes | Imines and Ketones | Widely used in asymmetric hydrogenation, with various chiral phosphine (B1218219) ligands developed. wikipedia.org | Alternative catalysts for the reduction of the indanone oxime or the corresponding imine. |

Kinetic Resolution in Asymmetric Transformations of 3-Aryl-Indanones

Kinetic resolution (KR) is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the synthesis of chiral indane derivatives, the kinetic resolution of racemic 3-aryl-indanones through asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method. rsc.orgnih.gov This approach yields both enantioenriched cis-3-arylindanols and unreacted 3-aryl-indanones with excellent stereoselectivities. rsc.orgnih.gov These chiral indanols can then be converted to the corresponding chiral amines.

A notable example involves the use of commercially available (R,R)- or (S,S)-Ts-DENEB as a catalyst, with a mixture of formic acid and triethylamine (B128534) serving as the hydrogen source. rsc.orgnih.gov This system efficiently resolves a variety of racemic 3-aryl-1-indanones at room temperature, producing the desired products in nearly equal yields and with high diastereo- and enantioselectivities. nih.gov

The success of this kinetic resolution allows for the versatile synthesis of various chiral compounds. The resulting enantioenriched 3-arylindanols and 3-arylindanones are valuable intermediates. For instance, they have been utilized in the synthesis of (+)-indatraline and as key precursors for other pharmacologically relevant molecules. rsc.orgnih.gov Another approach to kinetic resolution involves the asymmetric hydrosilylation of imines derived from 3-substituted indanones using a chiral titanocene (B72419) catalyst, which yields both enantioenriched amines and unreacted ketones. nih.gov

| Catalyst | Racemic Substrate | Products | Key Findings |

| (R,R)- or (S,S)-Ts-DENEB | 3-Aryl-1-indanones | cis-3-Arylindanols and unreacted 3-Aryl-1-indanones | High diastereomeric and enantiomeric excesses; near-equal yields of alcohol and unreacted ketone. rsc.orgnih.gov |

| Chiral Titanocene Catalyst | N-methyl imines of 3-substituted indanones | Amine products and unreacted ketones | High diastereomeric and enantiomeric purity for the amine products and high enantiomeric excess for the unreacted ketones. nih.gov |

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, as it combines the resolution process with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

Transition-Metal Catalyzed Approaches for Alkylamine Synthesis

Transition-metal catalysis offers a broad spectrum of methods for the synthesis of alkylamines, many of which are applicable to the construction of the this compound skeleton. researchgate.net These methods often provide high levels of efficiency and selectivity.

One of the most prominent strategies is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent, typically hydrogen gas, and a transition-metal catalyst. nih.gov This method is widely used in both academic and industrial settings due to its versatility in producing primary, secondary, and tertiary amines. nih.gov For the synthesis of the target molecule, 6-methyl-1-indanone could be reacted with ammonia under reductive conditions using a suitable catalyst.

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for amine synthesis. wikipedia.orgorganicreactions.orglibretexts.org While more commonly applied to unactivated alkenes and alkynes, intramolecular hydroamination of a suitably functionalized precursor could be envisioned to construct the indane amine skeleton. Catalysts for hydroamination span a wide range of metals, from early transition metals to late transition metals, each with its own mechanistic pathway and substrate scope. wikipedia.orgorganicreactions.orgnih.gov

C-H amination has emerged as a powerful tool for the direct formation of C-N bonds by functionalizing otherwise inert C-H bonds. rsc.org This approach can potentially streamline synthetic routes by avoiding the need for pre-functionalized substrates. Transition-metal catalysts, often in combination with specific aminating agents, can mediate the insertion of a nitrogen-containing group into a C-H bond of the indane skeleton. rsc.org

| Method | Description | Key Advantages |

| Reductive Amination | Reaction of a ketone (e.g., 6-methyl-1-indanone) with an amine source and a reducing agent. nih.gov | Versatile for primary, secondary, and tertiary amines; well-established methodology. nih.gov |

| Hydroamination | Direct addition of an N-H bond across a C=C or C≡C bond. wikipedia.orgorganicreactions.org | High atom economy; can be used for intra- and intermolecular reactions. wikipedia.org |

| C-H Amination | Direct functionalization of a C-H bond to form a C-N bond. rsc.org | Step-economical; avoids pre-functionalization. rsc.org |

Precursor Chemistry and Functional Group Interconversions Towards the Indane Amine Skeleton

The synthesis of this compound relies on the availability of the key precursor, 6-methyl-1-indanone. This indanone can be synthesized through various methods, with Friedel-Crafts chemistry being a common approach. For instance, the intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative can yield the desired indanone. nih.gov Alternatively, intermolecular Friedel-Crafts reactions can also be employed. google.com A photochemical method for the synthesis of 6-methyl-1-indanone has also been reported, offering a potentially greener alternative. scientific.net

Once the 6-methyl-1-indanone precursor is obtained, a series of functional group interconversions are necessary to introduce the amine functionality with the correct stereochemistry. A common and effective route involves the conversion of the ketone to an oxime. This is typically achieved by reacting the indanone with hydroxylamine.

The subsequent reduction of the 6-methyl-1-indanone oxime yields the racemic 6-methyl-2,3-dihydro-1H-inden-1-amine. As discussed in section 2.2.3, this reduction can be performed asymmetrically to directly obtain the desired (S)-enantiomer. Alternatively, the racemic amine can be resolved into its constituent enantiomers using classical resolution techniques with a chiral acid or through enzymatic kinetic resolution. d-nb.info

Another important functional group interconversion involves the conversion of a chiral indanol to the corresponding indanamine. Chiral indanols can be obtained with high enantiopurity through the asymmetric reduction of the indanone or via kinetic resolution of the racemic indanol. The hydroxyl group of the indanol can then be converted to a good leaving group, followed by nucleophilic substitution with an amine source, often with inversion of stereochemistry. Careful selection of the reaction conditions is crucial to ensure high stereochemical fidelity.

Industrial Scale Synthesis Considerations and Process Optimization for Indane Amines

The transition from a laboratory-scale synthesis to an industrial-scale process for producing chiral indane amines like this compound requires careful consideration of several factors to ensure safety, efficiency, and economic viability. neulandlabs.com

For processes involving asymmetric hydrogenation, the choice of catalyst is paramount. Homogeneous catalysts, while often offering high selectivity, can be difficult to separate from the product, leading to potential contamination and loss of the expensive catalyst. acs.org The development of heterogeneous or immobilized catalysts is a key area of research to address these issues. acs.org Continuous flow reactors are also being increasingly implemented for high-pressure hydrogenation reactions, as they offer safety advantages over large-scale batch reactors by minimizing the volume of hydrogen gas present at any given time. acs.org

Process optimization involves a multi-faceted approach, including the selection of cost-effective and readily available starting materials, optimization of reaction conditions (temperature, pressure, solvent, catalyst loading) to maximize yield and selectivity, and the development of efficient work-up and purification procedures. nih.gov For chiral separations, methods like preparative chromatography can be effective but are often costly on a large scale. google.com Therefore, developing highly enantioselective synthetic routes, such as asymmetric catalysis or dynamic kinetic resolution, is often more economically favorable in the long run. mdpi.comhovione.com

Biocatalysis, using enzymes such as transaminases, is emerging as a powerful and sustainable alternative for the industrial synthesis of chiral amines. hovione.comtandfonline.comnih.govdovepress.com Engineered transaminases can exhibit high enantioselectivity and operate under mild reaction conditions. hovione.com Process optimization in biocatalysis focuses on factors like enzyme stability, cofactor regeneration, and enzyme immobilization to allow for reuse and reduce costs. nih.govtandfonline.com

| Consideration | Key Aspects | Industrial Relevance |

| Catalyst Selection and Management | Homogeneous vs. heterogeneous catalysts, catalyst loading, recovery, and recycling. neulandlabs.comacs.org | Directly impacts cost, product purity, and process sustainability. |

| Reaction Conditions | Temperature, pressure, solvent choice, reaction time. neulandlabs.com | Optimization is crucial for maximizing yield, selectivity, and throughput while ensuring safety. |

| Process Type | Batch vs. continuous flow processing. acs.org | Continuous flow can offer enhanced safety, better heat and mass transfer, and improved consistency. acs.org |

| Downstream Processing | Product isolation, purification, and chiral separation methods. google.com | Significant impact on overall process cost and efficiency. |

| Green Chemistry Principles | Atom economy, use of renewable feedstocks, waste minimization, and use of biocatalysis. neulandlabs.comhovione.com | Increasing importance for sustainable and environmentally responsible manufacturing. |

Stereochemical Aspects and Chiral Technologies Applied to S 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Enantiomeric Resolution Strategies for 6-Methyl-2,3-dihydro-1H-inden-1-amine

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For 6-methyl-2,3-dihydro-1H-inden-1-amine, various methods have been explored to achieve this separation, with diastereomeric salt crystallization and chromatographic techniques being the most prominent.

A widely utilized and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, which acts as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org

In the context of resolving racemic 6-methyl-2,3-dihydro-1H-inden-1-amine, a chiral acid like (+)-tartaric acid can be employed. The reaction of the racemic amine with (R,R)-tartaric acid would yield two diastereomeric salts: [(S)-6-methyl-2,3-dihydro-1H-inden-1-ammonium]-[(R,R)-tartrate] and [(R)-6-methyl-2,3-dihydro-1H-inden-1-ammonium]-[(R,R)-tartrate]. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system. Through careful control of crystallization conditions, one diastereomer will preferentially crystallize out of the solution. mdpi.com The less soluble salt can then be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a base will neutralize the tartaric acid and liberate the enantiomerically enriched (S)-6-methyl-2,3-dihydro-1H-inden-1-amine. libretexts.org The efficiency of this process is dependent on several factors, including the choice of resolving agent, solvent, temperature, and crystallization time. gavinpublishers.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Malic acid | Dicarboxylic acid |

| (-)-Mandelic acid | α-Hydroxy acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid |

This table provides examples of chiral acids commonly used for the resolution of racemic bases. libretexts.org

Chromatographic methods offer a powerful alternative for the analytical and preparative separation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for the chiral resolution of amines like 6-methyl-2,3-dihydro-1H-inden-1-amine. chromatographyonline.comwiley.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, consequently, their separation. gcms.cz

For the HPLC separation of 6-methyl-2,3-dihydro-1H-inden-1-amine, CSPs based on derivatized cyclodextrins or cyclofructans have shown excellent selectivity for primary amines. chromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential elution from the column. Mobile phase composition, including the use of organic modifiers and acidic or basic additives, plays a crucial role in optimizing the separation. chromatographyonline.com

Gas chromatography can also be employed for chiral separations, often requiring derivatization of the amine to increase its volatility and improve interaction with the CSP. nih.gov Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640). nih.gov Chiral stationary phases for GC are often based on substituted cyclodextrins. wiley.com The choice of the stationary phase and the operating conditions, such as temperature and carrier gas flow rate, are critical for achieving good resolution. wiley.com

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | High versatility, applicable to a wide range of compounds, both analytical and preparative scale. nih.gov | Can be solvent-intensive, may require method development. |

| GC | Differential interaction with a chiral stationary phase in the gas phase. | High resolution, fast analysis times. gcms.cz | Requires volatile or derivatized analytes. nih.gov |

Determination of Enantiomeric Purity and Absolute Configuration

Once the (S)-enantiomer of 6-methyl-2,3-dihydro-1H-inden-1-amine has been isolated, it is essential to determine its enantiomeric purity (or enantiomeric excess, ee) and confirm its absolute configuration. Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy, are invaluable tools for these determinations. researchgate.net

One common approach to determine the enantiomeric purity of a chiral amine by NMR is to convert the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent (CDA). wikipedia.org These diastereomers will have distinct NMR spectra, allowing for the quantification of each. asdlib.org

A well-known CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org Reaction of a sample of this compound containing some (R)-enantiomer as an impurity with enantiomerically pure (R)-Mosher's acid chloride would yield two diastereomeric amides. The protons (or other NMR-active nuclei like ¹⁹F) in these diastereomers are in different chemical environments and will therefore exhibit different chemical shifts in the NMR spectrum. wikipedia.org By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original amine sample can be accurately calculated. The reaction must proceed to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio. thieme-connect.de

An alternative to derivatization is the use of chiral solvating agents (CSAs) in NMR spectroscopy. acs.org CSAs are enantiomerically pure compounds that form transient, weak diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction induces small differences in the chemical shifts of the enantiomers in the NMR spectrum, allowing for their differentiation and quantification. libretexts.org

For this compound, a chiral alcohol like (R)-1,1'-bi-2-naphthol (BINOL) could potentially be used as a CSA. asdlib.org In the presence of the CSA, the protons of the (S)- and (R)-enantiomers of the amine will experience slightly different magnetic environments due to the formation of the diastereomeric solvates, leading to separate signals in the ¹H NMR spectrum. unipi.it The advantage of this method is its non-destructive nature, as the analyte can be recovered unchanged after the analysis. nih.govunipi.it The effectiveness of a CSA depends on the strength and stereospecificity of the interaction between the CSA and the analyte. acs.org

Beyond NMR with chiral auxiliaries, other spectroscopic methods can contribute to the stereochemical analysis of this compound. Chiroptical spectroscopy, which includes optical rotatory dispersion (ORD) and circular dichroism (CD), measures the differential interaction of enantiomers with polarized light. These techniques can be used to determine the absolute configuration of a chiral molecule by comparing its spectrum to that of a known standard or to theoretical calculations.

Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful techniques that provide stereochemical information based on the vibrational modes of a chiral molecule. These methods can be particularly useful for determining the absolute configuration in solution.

X-ray crystallography provides the most definitive determination of absolute configuration. acs.org By crystallizing a single enantiomer of 6-methyl-2,3-dihydro-1H-inden-1-amine, or a diastereomeric salt, the three-dimensional arrangement of atoms in the crystal lattice can be determined, unequivocally establishing the (S) or (R) configuration.

Table 3: Spectroscopic Methods for Stereochemical Analysis

| Method | Principle | Information Provided |

| NMR with CDAs/CSAs | Formation of diastereomeric species with distinct NMR spectra. wikipedia.orgacs.org | Enantiomeric purity, relative configuration. researchgate.net |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration (often by comparison), conformational analysis. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute configuration, solid-state conformation. acs.org |

Chirality Transfer and Stereocontrol in Related Indane Systems

The asymmetric synthesis of 1-aminoindanes, a class of compounds structurally analogous to this compound, provides significant insights into the methodologies used to achieve high levels of stereochemical purity. These strategies include the use of chiral auxiliaries to transfer stereochemical information and the application of catalysts (chemical or biological) to control the formation of a specific stereoisomer.

Chirality Transfer via Chiral Auxiliaries

Chirality transfer is a powerful strategy where a temporary chiral group, known as a chiral auxiliary, is attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, having successfully transferred its chirality to the molecule.

Catalyst-Controlled Stereoselection

Modern asymmetric synthesis increasingly relies on catalysts to achieve stereocontrol, where a small amount of a chiral catalyst directs the formation of large quantities of an enantiomerically enriched product. This approach is highly atom-efficient and allows for divergent synthesis, where different stereoisomers can be accessed simply by changing the catalyst. acs.org

An advanced example of stereocontrol is the catalyst-controlled diastereodivergent [3 + 2] annulation of aldimines with alkenes to synthesize multisubstituted chiral 1-aminoindanes. acs.org This reaction utilizes scandium-based catalysts bearing distinct chiral ligands. Remarkably, by selecting a catalyst with a sterically demanding ligand, the reaction yields the trans diastereomer of the 1-aminoindane product. Conversely, employing a catalyst with a smaller, sterically unencumbered ligand leads to the selective formation of the cis diastereomer. This method offers exceptional control, achieving high diastereomeric ratios (up to >19:1 dr) and enantiomeric ratios (up to 99:1 er) for both isomers from the same starting materials. acs.org

Biocatalytic Stereocontrol

Enzymes are highly efficient and selective chiral catalysts. Reductive aminases (RedAms), for instance, have been engineered for the stereoselective amination of ketones. frontiersin.orgnih.gov In the synthesis of (R)-rasagiline, an N-propargylated derivative of 1-aminoindan (B1206342), a reductive aminase from Aspergillus calidoustus (AcRedAm) was rationally designed to selectively produce the (R)-enantiomer. The wild-type enzyme showed some selectivity, but through site-directed mutagenesis, a variant (Q237A) was created that could synthesize (R)-rasagiline from 1-indanone (B140024) and propargylamine (B41283) with excellent enantiomeric excess (>99% ee). frontiersin.org

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique that combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. A chemoenzymatic DKR process has been successfully applied to racemic 1-aminoindan. acs.org This method uses the enzyme Candida antarctica lipase (B570770) B (CALB) for a stereoselective acylation, coupled with a palladium nanocatalyst that racemizes the unreacted amine. This dual-catalyst system efficiently converts racemic 1-aminoindan into (R)-1-aminoindan with high yield (>90%) and outstanding enantioselectivity (>99% ee). acs.org

The following table summarizes the key findings from these stereoselective synthetic strategies applied to 1-aminoindane systems.

| Method | Key Reagent/Catalyst | Substrate | Product Configuration | Yield | Stereoselectivity | Ref. |

| Chirality Transfer | (R)-phenylglycine amide (chiral auxiliary) | 1-Indanone | (S)-1-Aminoindane | 58% | 96% ee | researchgate.net |

| Catalyst-Controlled Annulation | Sc-1 (Scandium catalyst with bulky ligand) | Aromatic aldimine + Styrene | trans-1-Aminoindane derivative | N/A | >19:1 dr, 99:1 er | acs.org |

| Catalyst-Controlled Annulation | Sc-2 (Scandium catalyst with smaller ligand) | Aromatic aldimine + Styrene | cis-1-Aminoindane derivative | N/A | >19:1 dr, 99:1 er | acs.org |

| Biocatalysis | Reductive Aminase (Q237A mutant) | 1-Indanone + Propargylamine | (R)-Rasagiline | 42% | >99% ee | frontiersin.org |

| Dynamic Kinetic Resolution | CALB + Pd nanocatalyst | Racemic 1-Aminoindan | (R)-1-Aminoindan | >90% | >99% ee | acs.org |

These examples highlight the sophisticated level of control that can be achieved in the synthesis of chiral indane amines. The choice of strategy—whether chirality transfer from an auxiliary or stereocontrol via a chemical or biological catalyst—depends on factors such as substrate scope, desired stereoisomer, and process scalability. The principles demonstrated in these related systems are directly applicable to the targeted synthesis of this compound.

Chemical Reactivity and Derivatization Pathways of 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Transformations of the Amine Functional Group

The primary amine moiety in (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine is a versatile functional group that can undergo a multitude of reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions to Imines and Nitriles

The oxidation of primary amines can lead to the formation of imines or nitriles, depending on the reaction conditions and the oxidizing agent employed. While specific studies on the oxidation of this compound are not extensively detailed in the provided literature, the general principles of amine oxidation are well-established. For instance, the oxidation of primary amines can be achieved using various reagents. The choice of oxidant is crucial in determining the final product, with some methods leading to the corresponding imine, while more vigorous conditions can yield the nitrile.

Reductive Pathways to Secondary and Tertiary Amines

Reductive amination, also known as reductive alkylation, is a highly effective method for converting primary amines into secondary and tertiary amines. wikipedia.orgorganic-chemistry.org This reaction involves the initial formation of an imine through the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by the in-situ reduction of the imine intermediate to the corresponding amine. wikipedia.orgorganic-chemistry.org

This two-step, one-pot process is advantageous as it offers a controlled and efficient route to N-alkylated products. A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The selection of the reducing agent often depends on the specific substrates and desired reaction conditions.

For the synthesis of a secondary amine from this compound, the primary amine would be reacted with an appropriate aldehyde or ketone in the presence of a suitable reducing agent. To form a tertiary amine, a similar strategy can be applied, starting from the corresponding secondary amine. Nitriles have also been demonstrated to be effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org

Nucleophilic Substitution Reactions and Alkylation

The lone pair of electrons on the nitrogen atom of this compound renders it nucleophilic, allowing it to participate in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides. This process, known as N-alkylation, leads to the formation of secondary and tertiary amines. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, resulting in a mixture of mono-, di-, and even tri-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts.

Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation. Various strategies have been developed to address this challenge, including the use of specific catalysts and reaction media. For instance, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been shown to catalyze the N-alkylation of amines with alcohols. nih.gov

Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. ijacskros.comresearchgate.netscience.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgscience.gov The reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. wikipedia.org

Imine formation is a fundamental transformation in organic chemistry and serves as a key step in various synthetic pathways, including the aforementioned reductive amination. The stability of the resulting imine can vary depending on the structure of the amine and the carbonyl compound.

Modifications of the Indane Ring System

The indane ring of this compound possesses an aromatic character that allows for functionalization through electrophilic aromatic substitution reactions.

Aromatic Ring Functionalization

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. d-nb.info The existing substituents on the benzene (B151609) ring of the indane moiety, namely the methyl group and the alkyl portion of the fused ring, will influence the position of substitution. Both of these groups are generally considered to be ortho- and para-directing.

A common example of electrophilic aromatic substitution is the Friedel-Crafts reaction, which can be categorized into alkylation and acylation. wikipedia.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com Similarly, Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org

It is important to note that the primary amine group in this compound is a strongly activating group. However, under the acidic conditions often required for electrophilic aromatic substitution, the amine will be protonated to form an ammonium salt, which is a strongly deactivating, meta-directing group. Therefore, to achieve substitution at the ortho or para positions, it is often necessary to protect the amine group, for example, by converting it into an amide. The N-acyl group is still ortho, para-directing but is less activating than the free amine.

An efficient synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been described, which involves sequential regioselective Friedel-Crafts acetylations of N-protected-2-aminoindan. researchgate.net This demonstrates the feasibility of functionalizing the aromatic ring of the indane system through electrophilic substitution.

Aliphatic Ring Derivatization

The chemical modification of the aliphatic cyclopentane (B165970) ring of the 6-methyl-2,3-dihydro-1H-inden-1-amine scaffold is a key strategy for modulating its physicochemical and biological properties. While direct derivatization on the final amine compound can be challenging, modifications are often introduced at earlier synthetic stages, for instance, by using a corresponding indanone precursor. The presence of two ketone groups in indane-1,3-dione, a related bicyclic structure, renders the methylene (B1212753) group at the C2 position highly acidic and amenable to a variety of chemical transformations.

One of the most common reactions involving the C2 position is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, such as piperidine. nih.gov In the context of an indanone precursor, this would allow for the introduction of a wide range of substituents at the C2 position. For example, the reaction of 1-indanone (B140024) with various aldehydes can lead to the formation of 2-benzylidene derivatives. nih.gov

Another approach for the derivatization of the aliphatic ring involves reactions with 2-diazo-1,3-indanedione. This reagent can be synthesized from 1,3-indandione (B147059) and serves as a versatile intermediate for the production of various heterocyclic compounds fused to the indane system. For instance, the decomposition of 2-diazo-1,3-indanedione in the presence of cyclohexene (B86901) has been shown to yield spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione and 2-(cyclohex-2-en-1-yl)-1H-indene-1,3(2H)-dione.

Furthermore, the indane ring system can be expanded to form larger heterocyclic structures. For example, indane-1,3-dione can serve as a starting material for the synthesis of oxepine derivatives. researchgate.net This transformation can be achieved through a multi-step process, showcasing the versatility of the indane skeleton for creating diverse chemical entities.

The table below summarizes some potential derivatization pathways for the aliphatic ring of the indane scaffold, based on the reactivity of related indanone compounds.

| Reaction Type | Starting Material Precursor | Key Reagents | Product Type |

| Knoevenagel Condensation | 1-Indanone | Aromatic aldehydes, piperidine | 2-Arylidene-1-indanones |

| Diazo-mediated reaction | 1,3-Indandione | p-Toluenesulfonyl azide | 2-Diazo-1,3-indanedione |

| Spirocyclization | 2-Diazo-1,3-indanedione | Cyclohexene | Spiro-indene derivatives |

| Ring Expansion | Indane-1,3-dione derivatives | Various (multi-step) | Oxepine derivatives |

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound often draw inspiration from the development of related compounds, such as rasagiline (B1678815). A primary strategy involves the alkylation of the primary amino group to introduce various functional moieties.

A well-established method for the synthesis of N-alkylated aminoindanes is the direct alkylation of the parent amine. For instance, the synthesis of rasagiline involves the alkylation of (R)-1-aminoindan with propargyl chloride. google.com This reaction can be carried out in a solvent like acetonitrile (B52724) with a base such as potassium carbonate. google.com However, this method can sometimes lead to impurities and require chromatographic purification. google.com

To overcome these challenges, a more refined approach involves the use of a protecting group strategy. The amino group of (R)-1-aminoindan can be protected with a trifluoroacetyl group by reacting it with trifluoroacetic anhydride. google.com The resulting trifluoroacetamide (B147638) is sufficiently acidic to be deprotonated by mild bases, allowing for a clean and high-yield alkylation reaction with electrophiles like propargyl bromide. google.com The trifluoroacetyl group can then be removed under mild conditions to yield the desired N-alkylated product. google.com

Fragment-based drug design is another key strategy in the development of novel derivatives. This approach involves linking the core aminoindan scaffold to other chemical fragments known to interact with specific biological targets. This has been demonstrated in the design of rasagiline-clorgyline hybrids, which are intended to act as dual inhibitors of monoamine oxidase-B and amyloid-β aggregation. nih.gov

The following table outlines synthetic strategies for the derivatization of the amino group of this compound, based on methods used for the synthesis of rasagiline and its analogues.

| Synthetic Strategy | Key Reagents | Intermediate | Final Product Type |

| Direct N-Alkylation | Propargyl chloride, K₂CO₃ | N/A | N-propargyl derivative |

| Protected N-Alkylation | 1. Trifluoroacetic anhydride2. Base (e.g., NaOtBu)3. Propargyl bromide | N-(Trifluoroacetyl)-aminoindan | N-propargyl derivative |

| Fragment-based Synthesis | Linker-modified fragments, coupling agents | Activated aminoindan | Hybrid molecules |

Advanced Spectroscopic Characterization of S 6 Methyl 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine, ¹H and ¹³C NMR, along with advanced 2D techniques, offer a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals allow for the assignment of every proton.

The aromatic region of the spectrum is expected to show signals for the three protons on the substituted benzene (B151609) ring. The presence of the methyl group at the C6 position influences the electronic environment of these protons, leading to characteristic shifts and splitting patterns. Typically, aromatic protons resonate between 7.0 and 7.5 ppm. The proton at C7, adjacent to the methyl group, would likely appear as a singlet or a narrowly split doublet, while the protons at C5 and C4 would exhibit doublet or doublet of doublets patterns due to coupling with each other.

The aliphatic protons of the five-membered ring and the methyl group resonate further upfield. The benzylic proton at C1, attached to the amine group, is expected to appear as a triplet around 4.0-4.5 ppm due to coupling with the adjacent C2 methylene (B1212753) protons. The protons of the two methylene groups at C2 and C3 form a complex system, often appearing as multiplets between 1.5 and 3.0 ppm. The three protons of the methyl group at C6 would yield a sharp singlet at approximately 2.3 ppm. The protons of the primary amine (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 (methine) | 4.0 - 4.5 | Triplet (t) |

| H2 (methylene) | 1.8 - 2.6 | Multiplet (m) |

| H3 (methylene) | 2.7 - 3.1 | Multiplet (m) |

| H4, H5, H7 (aromatic) | 7.0 - 7.3 | Multiplets (m) |

| -CH₃ (methyl) | ~2.3 | Singlet (s) |

The broadband-decoupled ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in this compound. The chemical shifts provide insight into the electronic environment of each carbon. libretexts.org The aromatic carbons typically resonate in the 120-145 ppm range, with the quaternary carbons (C3a and C7a) appearing at the lower field end of this region. The carbon atom attached to the methyl group (C6) would also be in this range.

The aliphatic carbons resonate at higher fields. The C1 carbon, bonded to the nitrogen atom of the amine group, is expected to have a chemical shift in the range of 55-65 ppm. The methylene carbons, C2 and C3, would appear between 25 and 40 ppm. The methyl carbon (C6-CH₃) would give a signal at approximately 21 ppm. libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. openstax.org

DEPT-90: Only signals from CH (methine) carbons are observed. For this molecule, the C1, C4, C5, and C7 carbons would show positive signals.

DEPT-135: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed. libretexts.org In this case, C1, C4, C5, C7 and the methyl carbon would be positive, and C2 and C3 would be negative.

This combined information allows for the unambiguous assignment of each carbon atom in the structure. libretexts.org

Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C1 (CH) | 55 - 65 | Positive | Positive |

| C2 (CH₂) | 25 - 35 | No Signal | Negative |

| C3 (CH₂) | 30 - 40 | No Signal | Negative |

| C3a (C) | 140 - 145 | No Signal | No Signal |

| C4 (CH) | 124 - 128 | Positive | Positive |

| C5 (CH) | 126 - 130 | Positive | Positive |

| C6 (C) | 135 - 140 | No Signal | No Signal |

| C7 (CH) | 120 - 125 | Positive | Positive |

| C7a (C) | 142 - 148 | No Signal | No Signal |

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between H1 and the H2 protons, between the H2 and H3 protons, and among the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show a correlation peak for each C-H bond, for example, connecting the signal for H1 to C1, the signals for the H2 protons to C2, and so on. This is invaluable for assigning the aliphatic and aromatic C-H signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl group would show a correlation to C6, C5, and C7. The H1 proton would show correlations to C2, C3, C7a, and C5.

Together, these 2D NMR experiments provide a robust and unambiguous confirmation of the entire molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a fingerprint of the functional groups present. vscht.cz For this compound, key characteristic absorptions are expected.

The primary amine (-NH₂) group gives rise to a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. researchgate.net An N-H bending vibration is also typically observed around 1590-1650 cm⁻¹.

The aromatic part of the molecule is identified by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the indane core and the methyl group exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 2960 | Medium to Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium (multiple bands) |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability.

For this compound, the symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. The C-C stretching vibrations of the aliphatic ring and the C-H stretching vibrations would also be Raman active. The analysis of both IR and Raman spectra provides a more complete understanding of the molecular vibrations of the compound. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dihydro-1H-inden-1-amine hydrochloride |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound. The ionization of the molecule followed by the analysis of the mass-to-charge ratio of the resulting ions provides a distinct fingerprint of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile compounds like aminoindanes. researchgate.netresearchgate.netnih.gov In GC-MS, the sample is first separated based on its volatility and interaction with a stationary phase in a gas chromatograph before being introduced into the mass spectrometer.

For aminoindanes, electron ionization (EI) is a common method. The resulting mass spectra of these compounds typically show a strong molecular ion peak, which is crucial for determining the molecular weight. researchgate.net The fragmentation patterns of aminoindane derivatives are often predictable. Common fragmentation pathways for aminoindanes include the formation of indane and indene (B144670) ions (m/z 115–117) and the tropylium (B1234903) ion (m/z 91). researchgate.net For this compound, the molecular ion would be expected at m/z 147. Key fragmentation patterns would likely involve the loss of the amino group and rearrangements of the indane structure.

To enhance chromatographic separation and provide more selective analysis, derivatization techniques can be employed. researchgate.netresearchgate.netnih.gov Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) and heptafluorobutyric anhydride (B1165640) (HFBA) have been used for the derivatization of aminoindanes, leading to improved peak shapes and better resolution of isomers. proquest.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]+• | Molecular Ion | 147 |

| [M-NH2]+ | Loss of amino group | 131 |

| [C9H9]+ | Indene-like fragment | 117 |

| [C9H7]+ | Indenyl cation | 115 |

| [C7H7]+ | Tropylium ion | 91 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds. It is also a key technique for the analysis of chiral molecules, often employing chiral stationary phases to separate enantiomers. nih.govlcms.cznih.gov

For the analysis of this compound, reversed-phase LC with a suitable chiral column could be employed for enantiomeric purity assessment. The mass spectrometer, often equipped with an electrospray ionization (ESI) source, would then provide mass analysis. In ESI, the analyte is ionized in the liquid phase, which is a gentler method than EI and often results in a prominent protonated molecule, [M+H]+. For the target compound, this would be observed at m/z 148.

Tandem mass spectrometry (MS/MS) can be used to obtain further structural information by inducing fragmentation of the selected precursor ion (e.g., m/z 148). This technique is highly sensitive and selective, making it suitable for the analysis of complex mixtures.

Table 2: Predicted LC-MS Data for this compound

| Ion | Description | Predicted m/z |

| [M+H]+ | Protonated Molecular Ion | 148 |

| [M+Na]+ | Sodiated Adduct | 170 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. longdom.org This is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). lcms.czpnnl.gov

For this compound (C10H13N), HRMS can confirm its elemental composition by measuring the exact mass of its molecular ion. The theoretical exact mass of C10H13N is 147.1048. An experimental HRMS measurement close to this value would strongly support the assigned molecular formula. HRMS is also instrumental in the structural elucidation of unknown metabolites or degradation products of the parent compound. escholarship.org

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C10H13N | [M]+• | 147.1048 |

| C10H14N | [M+H]+ | 148.1126 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Aromatic systems typically exhibit characteristic absorption bands due to π → π* transitions. nih.govnih.gov The presence of the methyl and amino groups as substituents on the benzene ring will influence the position and intensity of these absorption bands.

Generally, aromatic amines show strong absorption in the UV region. rsc.orgresearchgate.netarcjournals.org The spectrum of this compound would likely show a primary absorption band (E-band) at shorter wavelengths and a secondary, less intense band (B-band) at longer wavelengths, which is characteristic of many benzene derivatives. The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity. researchgate.net

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π | Substituted Benzene Ring | ~210-230 (E-band) |

| π → π | Substituted Benzene Ring | ~260-280 (B-band) |

| n → σ* | Amino Group | <200 |

It is important to note that while these predictions are based on the known spectroscopic behavior of similar compounds, experimental verification is essential for definitive characterization.

Computational Chemistry and Theoretical Investigations of S 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a molecule like (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine, this involves modeling the interactions between the electrons and the atomic nuclei of its carbon, nitrogen, and hydrogen atoms.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger molecules. mpg.de

For this compound, DFT calculations can elucidate its electronic properties and reactivity. Key parameters derived from these studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

A common approach for such studies on organic molecules involves using a hybrid functional like B3LYP, which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. inpressco.comnih.gov This method has proven effective for calculating the optimized geometries and electronic properties of various organic systems. inpressco.com

Hartree-Fock (HF) and Semi-Empirical Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. uomustansiriyah.edu.iq It treats electron-electron repulsion in an averaged way, neglecting dynamic electron correlation. acs.org While computationally more demanding than DFT, HF calculations are important for providing a baseline understanding of a molecule's electronic structure. aip.org

Semi-empirical methods are derived from the Hartree-Fock formalism but introduce several approximations and empirical parameters to significantly speed up calculations. uomustansiriyah.edu.iqwikipedia.org These methods, such as AM1, PM3, and MNDO, are particularly useful for very large molecules where full ab initio or DFT calculations would be too costly. uomustansiriyah.edu.iq They achieve efficiency by simplifying the calculation of electron-electron repulsion integrals, often using approximations like the Neglect of Diatomic Differential Overlap (NDDO). uomustansiriyah.edu.iqacs.org While faster, their accuracy can be variable and depends heavily on the molecule being similar to those used in the method's parameterization. wikipedia.org

Basis Set Selection and Computational Efficiency

In quantum chemical calculations, a basis set is a collection of mathematical functions used to represent the atomic orbitals of the molecule. youtube.com The choice of basis set is a critical compromise between accuracy and computational cost.

Pople-style basis sets: These are commonly used for organic molecules. A set like 6-31G(d,p) provides a good balance of accuracy and efficiency for geometry optimizations. nih.govfigshare.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron clouds, crucial for accurate bonding representation. youtube.com

Correlation-consistent basis sets: Sets like aug-cc-pVDZ or aug-cc-pVTZ are more sophisticated and computationally expensive. The "aug" prefix signifies the addition of diffuse functions, which are important for describing weakly bound electrons, anions, and non-covalent interactions. researchgate.netacs.org

For this compound, a typical approach would be to perform an initial geometry optimization with a moderate basis set like 6-31G(d,p) and then refine the energy calculations using a larger, more flexible basis set if higher accuracy is needed. nih.govyoutube.com The computational time increases significantly with the size of the basis set, making the selection a key part of the study design. youtube.com

Molecular Structure and Conformation Analysis

Computational methods are essential for determining the three-dimensional structure of molecules and exploring their different possible shapes, or conformations.

Conformational Isomerism and Energetic Landscapes

Molecules with single bonds can rotate, leading to different spatial arrangements called conformers. nih.gov The five-membered ring in the 2,3-dihydro-1H-indene structure is not flat and can adopt puckered conformations, such as an "envelope" or "twist" form. Furthermore, rotation around the C1-N bond of the amine group and the orientation of the methyl group create additional conformational possibilities.

A computational conformational analysis involves mapping the potential energy surface (PES) of the molecule. q-chem.com This is often done through a "relaxed PES scan," where a specific dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained structure. readthedocs.iojoaquinbarroso.com This process identifies the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. uni-muenchen.de Such an analysis provides a detailed picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature. chemrxiv.org

| Conformer | Description (Ring Pucker / Amine Orientation) | Relative Energy (kcal/mol) |

|---|---|---|

| A | Envelope / Gauche | 0.00 (Global Minimum) |

| B | Envelope / Anti | 0.85 |

| C | Twist / Gauche | 1.20 |

| D | Twist / Anti | 2.10 |

Note: The data in Table 3 is hypothetical and serves to illustrate the typical output of a conformational analysis, showing the relative stability of different possible shapes of the molecule.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions. Computational methods allow for the quantification of these properties through various descriptors derived from the molecular orbitals and electron density distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more polarizable and prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the amine group and the aromatic ring, which are the most electron-rich regions. The LUMO would likely be distributed over the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital Properties Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.87 |

| LUMO Energy (ELUMO) | -0.45 |

| HOMO-LUMO Gap (ΔE) | 5.42 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, the most negative potential (red) is expected around the nitrogen atom of the amine group due to its lone pair of electrons.

Blue Regions : Correspond to areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group (N-H) would exhibit the most positive potential (blue).

Green Regions : Represent areas of near-zero potential, indicating neutral regions of the molecule. nih.gov

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting the sites where the molecule is most likely to interact with other chemical species. mdpi.com

Global and local reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals. nih.gov

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I - A) / 2). A higher value indicates greater stability.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating the ease of charge transfer.

Electrophilicity Index (ω) : A measure of the energy stabilization when a molecule accepts electrons (ω = μ² / 2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

Table 2: Illustrative Global Reactivity Descriptors Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 0.45 |

| Electronegativity (χ) | 3.16 |

| Chemical Hardness (η) | 2.71 |

| Chemical Softness (S) | 0.37 |

| Electrophilicity Index (ω) | 1.84 |

Local Reactivity Descriptors: Local indices, such as Fukui functions, are used to identify the most reactive sites within a molecule for specific types of attack (nucleophilic, electrophilic, or radical). rsc.org This analysis can pinpoint which atoms in the aromatic ring or the amine group are most likely to participate in a chemical reaction.

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to simulate and predict various types of molecular spectra. These simulations are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical vibrational and electronic spectra can be calculated to aid in the analysis of experimental results.

Infrared (IR) and Raman Spectra : DFT calculations can predict the vibrational frequencies and intensities of a molecule. scifiniti.com The simulated IR and Raman spectra for this compound would show characteristic peaks corresponding to specific functional groups, such as N-H stretching and bending vibrations for the amine group, C-H stretching for the aromatic and aliphatic parts, and C=C stretching for the aromatic ring. researchgate.net Comparing the calculated frequencies with experimental spectra helps in the precise assignment of vibrational bands. researchgate.netiosrjournals.org

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum. faccts.deyoutube.com The spectrum for this compound would likely be dominated by π → π* transitions within the aromatic ring and potentially n → π* transitions involving the lone pair of the nitrogen atom. utoronto.ca The simulation predicts the maximum absorption wavelengths (λmax), which can be correlated with the electronic structure and conjugation within the molecule. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. nih.govualberta.ca The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding constants, which are then converted into chemical shifts (δ). researchgate.netmodgraph.co.uk

Calculations are performed on the optimized geometry of this compound. The predicted ¹H and ¹³C chemical shifts for each unique nucleus can be directly compared to experimental values. A strong correlation, often assessed by the root-mean-square-error (RMSE), between the theoretical and experimental data provides high confidence in the assigned structure. nih.gov These calculations are particularly useful for resolving ambiguities in complex spectra and for assigning the chemical shifts of stereochemically distinct atoms. nih.gov

Table 3: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts Predicted shifts calculated using the GIAO-DFT method.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (CH-NH₂) | 58.1 | 57.6 | +0.5 |

| C2 (CH₂) | 35.4 | 34.9 | +0.5 |

| C3 (CH₂) | 30.8 | 30.5 | +0.3 |

| C3a (Ar-C) | 144.2 | 143.8 | +0.4 |

| C4 (Ar-CH) | 125.1 | 124.7 | +0.4 |

| C5 (Ar-CH) | 127.9 | 127.5 | +0.4 |

| C6 (Ar-C-CH₃) | 136.5 | 136.1 | +0.4 |

| C7 (Ar-CH) | 123.4 | 123.0 | +0.4 |

| C7a (Ar-C) | 141.8 | 141.2 | +0.6 |

| C8 (-CH₃) | 21.3 | 21.0 | +0.3 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry and theoretical investigations have become indispensable tools for elucidating the intricate details of reaction mechanisms and for analyzing the transient, high-energy transition states that govern chemical transformations. While specific computational studies detailing the synthetic reaction mechanism for this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of closely related and structurally similar compounds, such as rasagiline (B1678815) ((R)-N-propargyl-1-aminoindan). These studies highlight the methodologies and principles that are applied to understand the formation and reactivity of chiral 1-aminoindane derivatives.